molecular formula C14H9BrINO2S B2957543 1-(Benzenesulfonyl)-7-bromo-2-iodoindole CAS No. 2514953-08-1

1-(Benzenesulfonyl)-7-bromo-2-iodoindole

Cat. No.: B2957543
CAS No.: 2514953-08-1
M. Wt: 462.1
InChI Key: ZJTMYUXNIWRGEE-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-7-bromo-2-iodoindole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-7-bromo-2-iodoindole typically involves multiple steps, starting from commercially available indole derivativesThe reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-7-bromo-2-iodoindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, strong acids like sulfuric acid, and bases such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl-substituted indoles and halogenated indoles, such as:

Uniqueness

1-(Benzenesulfonyl)-7-bromo-2-iodoindole is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these halogens with the benzenesulfonyl group enhances its versatility in synthetic applications and its potential biological activities .

Properties

IUPAC Name

1-(benzenesulfonyl)-7-bromo-2-iodoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrINO2S/c15-12-8-4-5-10-9-13(16)17(14(10)12)20(18,19)11-6-2-1-3-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTMYUXNIWRGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C(=CC=C3)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrINO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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